(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
Brand Name:
Vulcanchem
CAS No.:
140645-22-3
VCID:
VC21103827
InChI:
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-5-9(8-15)7-13-14-12/h9H,4-8H2,1-3H3/t9-/m1/s1
SMILES:
CC(C)(C)OC(=O)N1CCCC(C1)CN=[N+]=[N-]
Molecular Formula:
C11H20N4O2
Molecular Weight:
240.3 g/mol
(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
CAS No.: 140645-22-3
Cat. No.: VC21103827
Molecular Formula: C11H20N4O2
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140645-22-3 |
|---|---|
| Molecular Formula | C11H20N4O2 |
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(azidomethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-5-9(8-15)7-13-14-12/h9H,4-8H2,1-3H3/t9-/m1/s1 |
| Standard InChI Key | BAEVCCYGRQSYIU-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H](C1)CN=[N+]=[N-] |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CN=[N+]=[N-] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CN=[N+]=[N-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator